2-Bromo-N-(2-thienylmethyl)acetamide
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Overview
Description
2-Bromo-N-(2-thienylmethyl)acetamide is an organic compound with the molecular formula C7H8BrNOS. It is a brominated derivative of acetamide, featuring a thienylmethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-N-(2-thienylmethyl)acetamide typically involves the bromination of N-(2-thienylmethyl)acetamide. One common method includes the reaction of N-(2-thienylmethyl)acetamide with bromine in the presence of a suitable solvent, such as acetic acid or dichloromethane. The reaction is carried out at room temperature, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The product is typically purified using techniques such as distillation or chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-N-(2-thienylmethyl)acetamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The thienylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction Reactions: The carbonyl group in the acetamide moiety can be reduced to form amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: New derivatives with different functional groups replacing the bromine atom.
Oxidation Reactions: Sulfoxides or sulfones.
Reduction Reactions: Amines.
Scientific Research Applications
2-Bromo-N-(2-thienylmethyl)acetamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Medicine: It is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-N-(2-thienylmethyl)acetamide involves its interaction with specific molecular targets. The bromine atom and the thienylmethyl group play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and the nature of the interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-N-(2-thienylmethyl)acetamide
- 2-Iodo-N-(2-thienylmethyl)acetamide
- N-(2-Thienylmethyl)acetamide
Uniqueness
2-Bromo-N-(2-thienylmethyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity and biological properties compared to its chloro, iodo, and non-halogenated counterparts. The bromine atom enhances the compound’s ability to participate in substitution reactions and may also influence its pharmacological activity .
Properties
IUPAC Name |
2-bromo-N-(thiophen-2-ylmethyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS/c8-4-7(10)9-5-6-2-1-3-11-6/h1-3H,4-5H2,(H,9,10) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFGFQNGEXUDOOD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)CNC(=O)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20586391 |
Source
|
Record name | 2-Bromo-N-[(thiophen-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
883526-96-3 |
Source
|
Record name | 2-Bromo-N-[(thiophen-2-yl)methyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20586391 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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